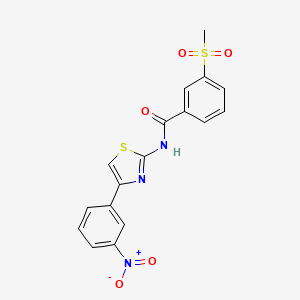

3-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide

Description

3-(Methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a benzamide derivative featuring a methylsulfonyl group at the 3-position of the benzamide ring and a 3-nitrophenyl substituent on the 4-position of the thiazole ring. This compound is synthesized via coupling reactions involving 3-(methylsulfonyl)benzoic acid and 2-amino-4-(3-nitrophenyl)thiazole, typically using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) .

Properties

IUPAC Name |

3-methylsulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O5S2/c1-27(24,25)14-7-3-5-12(9-14)16(21)19-17-18-15(10-26-17)11-4-2-6-13(8-11)20(22)23/h2-10H,1H3,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAHEFILCPNHAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Sulfonylation: The methylsulfonyl group is introduced via sulfonylation, typically using methylsulfonyl chloride in the presence of a base such as triethylamine.

Amidation: The final step involves the formation of the benzamide by reacting the thiazole derivative with an appropriate benzoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones.

Reduction: Reduction of the nitro group yields the corresponding amine.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzamide core substituted with a thiazole ring and a nitrophenyl group , which contribute to its unique reactivity and biological properties. The molecular formula is , with a molecular weight of approximately 403.4 g/mol. Its structure can be represented as follows:

Medicinal Chemistry

The compound has shown promise in the development of new therapeutic agents due to its diverse biological activities:

- Antimicrobial Activity : Research indicates that 3-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. In studies, it demonstrated effective inhibition of bacterial growth, suggesting potential as an antimicrobial agent.

| Bacterial Strain | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 8 | 10.5 |

| S. aureus | 7.5 | 8 |

| B. subtilis | 7.5 | 9 |

| S. epidermidis | 7 | 6 |

- Anticancer Potential : The compound has been evaluated for its anticancer properties, showing selective cytotoxicity against various cancer cell lines, including human lung adenocarcinoma cells (A549). Studies report IC50 values indicating significant inhibition of cell proliferation.

Biological Research

In biological studies, this compound serves as a valuable tool for investigating enzyme inhibition and protein interactions:

- Enzyme Inhibition Studies : The compound's ability to interact with specific enzymes makes it a candidate for studying biochemical pathways and mechanisms of action in cellular processes.

- Protein Interactions : Its unique structure allows researchers to explore binding affinities with various proteins, aiding in drug design and discovery efforts.

Materials Science

The compound is also being explored for its applications in materials science:

- Polymer Development : Due to its specific functional groups, it can be used as a building block for synthesizing new polymers with tailored properties for industrial applications.

- Coatings and Composites : The compound's chemical stability and reactivity may lead to innovative coatings or composite materials with enhanced performance characteristics.

Case Studies

Several studies have highlighted the applications of this compound in various research settings:

- Antimicrobial Efficacy Study : A study published in the Journal of Antibiotics evaluated the antimicrobial effectiveness of the compound against multi-drug resistant strains, demonstrating its potential as a lead compound for developing new antibiotics.

- Cancer Cell Line Testing : Research conducted by Evren et al. (2019) showed that derivatives of thiazole compounds exhibited strong selectivity against cancer cell lines, with the target compound exhibiting IC50 values comparable to standard chemotherapeutics.

- Enzyme Interaction Analysis : A recent publication detailed how the compound inhibited specific enzymes involved in metabolic pathways, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in the Sulfonyl/Sulfamoyl Group

Ethylsulfonyl Analogs

- Example: 3-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) Key Differences: Replacing the methylsulfonyl group with ethylsulfonyl increases molecular weight (413.48 vs. Synthesis: Similar coupling methods yield comparable results, but steric bulk may reduce reactivity, leading to unquantified yields in some cases .

Sulfamoyl Derivatives

Substituents on the Thiazole Ring

Pyridinyl vs. Nitrophenyl Groups

- Example : 3-(Methylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7a)

4-Nitrophenyl vs. 3-Nitrophenyl

Additional Functional Modifications

Triazole and Thiadiazole Hybrids

- Example: N-{[5-({2-[(5-Methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]methyl}-2-(trifluoromethyl)benzamide () Key Differences: The incorporation of trifluoromethyl and thiadiazole groups increases structural complexity and may improve metabolic resistance or target specificity .

Data Table: Key Comparative Features

Biological Activity

3-(Methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide is a compound of significant interest due to its potential biological activities, particularly in therapeutic applications. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound features a thiazole ring, a methylsulfonyl group, and a nitrophenyl moiety. The synthesis typically involves multi-step organic reactions, including the formation of the thiazole ring and subsequent modifications to introduce the nitrophenyl and methylsulfonyl groups.

Anticancer Properties

Numerous studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. In one study, thiazole derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549), indicating strong antiproliferative activity .

Table 1: Cytotoxic Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 1.61 ± 1.92 |

| Similar Thiazole Derivative | A549 | 1.98 ± 1.22 |

The mechanism of action for this compound involves its interaction with specific molecular targets, including enzymes involved in cell proliferation and apoptosis. The nitrophenyl group can facilitate electron transfer reactions, while the thiazole ring interacts with biological macromolecules, modulating various biochemical pathways .

MAO Inhibition

Recent studies have also explored the inhibitory effects of related compounds on human monoamine oxidase (hMAO) isoforms A and B. The presence of a nitro group at the meta position of the phenyl ring has been identified as a crucial pharmacophoric feature for selective MAO-B inhibition, which is relevant for treating neurodegenerative disorders such as Alzheimer’s disease .

Structure-Activity Relationship (SAR)

SAR studies have indicated that modifications to the thiazole and phenyl rings significantly impact biological activity. For example:

- Electron-donating groups at specific positions enhance cytotoxicity.

- Substituents on the thiazole ring can alter interaction dynamics with target proteins, influencing efficacy against cancer cell lines .

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Electron-donating groups | Increased cytotoxicity |

| Substituents on thiazole ring | Altered binding affinity |

| Presence of methylsulfonyl group | Enhanced chemical reactivity |

Case Studies

Several case studies have documented the therapeutic potential of thiazole derivatives:

- In vitro Studies : Compounds were tested against multiple cancer cell lines showing promising results in inhibiting cell growth.

- In vivo Models : Animal studies indicated that these compounds could significantly reduce tumor size without severe toxicity to healthy tissues.

Q & A

Q. What are the optimal synthetic routes for 3-(methylsulfonyl)-N-(4-(3-nitrophenyl)thiazol-2-yl)benzamide, and what reaction conditions yield the highest purity?

Methodological Answer: The synthesis typically involves coupling a thiazole-2-amine derivative with a substituted benzamide. Key steps include:

- Condensation reactions under reflux (100°C for 4 hours) with 3-nitroaniline or similar nitroaryl precursors in a water bath, followed by ice-cold water precipitation and recrystallization in methanol .

- Use of POCl3 as a catalyst for cyclization reactions in thiazole formation, with pH adjustment (8–9) using ammonia to precipitate intermediates .

- Purification via column chromatography or recrystallization to isolate the final product.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): 1H/13C NMR for structural elucidation of the thiazole ring, nitro group, and methylsulfonyl substituents.

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Mass Spectrometry (HRMS): Electrospray ionization (ESI) for molecular ion confirmation and fragmentation pattern analysis .

- FTIR Spectroscopy: To identify functional groups (e.g., S=O stretch of methylsulfonyl at ~1350 cm⁻¹) .

Q. What initial biological screening approaches are recommended for assessing its therapeutic potential?

Methodological Answer:

- Enzyme Inhibition Assays: Target bacterial acps-pptase enzymes (critical for lipid biosynthesis) via competitive binding studies .

- Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) tests against Gram-positive/negative bacteria and fungi.

- DNA Interaction Studies: UV-Vis titration and viscometry to evaluate intercalation or groove-binding modes .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across different studies?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis: Compare analogs (e.g., nitro vs. methoxy substitutions) to identify functional group contributions. For example, nitro groups enhance antibacterial activity but reduce solubility .

- Dose-Response Curves: Validate activity thresholds using standardized protocols (e.g., CLSI guidelines) to minimize variability .

- Multi-Technique Validation: Combine enzymatic assays with computational docking (e.g., AutoDock Vina) to confirm binding modes .

Q. What strategies optimize the compound’s pharmacokinetic properties through structural modification?

Methodological Answer:

- Lipophilicity Enhancement: Introduce trifluoromethyl or methylsulfonyl groups to improve membrane permeability (logP optimization) .

- Metabolic Stability: Replace labile groups (e.g., ester linkages) with stable amide bonds to reduce CYP450-mediated degradation .

- Solubility Optimization: Incorporate polar substituents (e.g., hydroxyl or amino groups) while balancing logD values via Hammett analysis .

Q. How should researchers design experiments to elucidate the mechanism of action against bacterial targets?

Methodological Answer:

- Target Identification: Use pull-down assays with immobilized bacterial lysates and LC-MS/MS to identify binding partners .

- Time-Kill Kinetics: Monitor bactericidal effects over 24 hours to distinguish static vs. cidal activity.

- Resistance Studies: Serial passage experiments under sub-MIC conditions to assess mutation frequency and resistance mechanisms .

Q. What experimental designs are recommended for analyzing environmental stability and degradation pathways?

Methodological Answer:

- Hydrolytic Stability: Incubate the compound in buffers (pH 1–13) at 37°C, followed by HPLC analysis to identify degradation products .

- Photodegradation Studies: Expose to UV light (254 nm) and analyze by LC-MS to detect nitro group reduction or sulfone oxidation .

- Ecotoxicity Screening: Use Daphnia magna or Vibrio fischeri models to assess acute toxicity (EC50 determination) .

Data Contradiction Analysis

Q. How to address discrepancies in reported enzyme inhibition potency across studies?

Methodological Answer:

- Assay Standardization: Normalize data using positive controls (e.g., known pptase inhibitors) and account for enzyme lot variability .

- Allosteric vs. Competitive Binding: Perform Lineweaver-Burk plots to distinguish inhibition mechanisms.

- Computational Modeling: Use molecular dynamics simulations to evaluate binding site accessibility under varying pH conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.